1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique bicyclic structure, combining a pyrrole and a pyridine ring, which contributes to its biological activities. The molecular formula of this compound is C₇H₇ClN₂O, with a molecular weight of approximately 170.59 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in water, making it suitable for various biological and chemical applications.
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. Research indicates that derivatives of pyrrolopyridines may exhibit significant pharmacological properties, particularly as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride can be accomplished through several methods:
These synthetic routes demonstrate the versatility available for creating this compound and its derivatives.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride consists of a fused bicyclic system comprising a pyrrole ring connected to a pyridine ring. The key structural features include:
The compound's structural characteristics contribute to its reactivity and interactions with biological targets .
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's potential for further derivatization in medicinal chemistry.
The mechanism by which 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride exerts its biological effects primarily involves its role as an FGFR inhibitor:
Understanding these mechanisms is vital for advancing this compound's development into clinical applications.
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride possesses several notable physical and chemical properties:
These properties enhance its suitability for both laboratory research and potential pharmaceutical applications .
The applications of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride span various fields:
The 1H-pyrrolo[2,3-b]pyridine nucleus represents a privileged bicyclic heterocyclic scaffold in modern drug discovery, characterized by a fused pyrrole and pyridine ring system. This framework provides exceptional molecular rigidity that enables precise spatial orientation of pharmacophoric elements, facilitating strong interactions with diverse biological targets [3] [5]. The hydrochloride salt form significantly enhances aqueous solubility (typically >10-fold compared to free base) and improves crystallinity, which streamlines pharmaceutical formulation processes [2]. This structural versatility allows for extensive derivatization at multiple positions: N1-hydrogen can be functionalized, the lactam oxygen serves as a hydrogen bond acceptor, and ring carbon atoms (C5, C6) are amenable to electrophilic substitution [5]. These properties collectively establish this scaffold as a multifunctional template for kinase inhibitor development, particularly against oncology targets like c-Met, FGFR, and TNIK [1] [8].
Position | Modification Type | Functional Impact | Example Derivatives |
---|---|---|---|
N1 | Alkylation/Acylation | Modulates membrane permeability | N-benzoyl, N-cyclopropanecarbonyl |
C3 | Electron-withdrawing groups | Enhances target binding affinity | Cyano, trifluoromethyl |
C5/C6 | Aromatic substituents | Enables π-stacking interactions | Phenyl, pyridyl, halogenated aryl |
Lactam carbonyl | Hydrogen bond acceptor | Strengthens ATP-binding site interactions | Unmodified |
The therapeutic exploration of pyrrolopyridine derivatives accelerated significantly with the 2006 patent WO2006063167A1, which disclosed pyrrolopyridine benzoates as kinase modulators for treating proliferative and cardiovascular disorders [4]. This foundational intellectual property spurred research into structure-activity relationships (SAR), particularly regarding C5-aryl substitutions that enhance kinase selectivity. A pivotal advancement emerged in 2021 when researchers identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors (IC50 <1 nM), demonstrating concentration-dependent IL-2 secretion inhibition – suggesting immunomodulatory applications beyond oncology [1]. The scaffold's versatility was further validated in 2025 through the development of highly selective ATM inhibitors (e.g., compound 25a) exhibiting >700-fold selectivity over related PIKK family kinases and potent in vivo antitumor activity in colorectal cancer models . This progression exemplifies the scaffold's evolution from broad-spectrum kinase inhibition to targeted therapeutic applications.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2